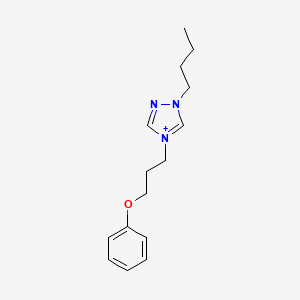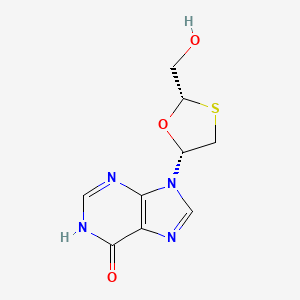
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability, low toxicity, and compatibility with various other surfactants. They are commonly used in personal care products, household cleaners, and industrial applications due to their mildness and effective cleaning properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides typically involves the glycosylation of glucose with fatty alcohols (such as dodecanol or tetradecanol). The reaction is catalyzed by acid catalysts like sulfuric acid or hydrochloric acid. The process involves heating the mixture of glucose and fatty alcohol under reduced pressure to facilitate the reaction and remove water formed during the process .
Industrial Production Methods: In industrial settings, the production of these glycosides is carried out in large reactors where glucose and fatty alcohols are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 120°C under reduced pressure (4.5-5.5 kPa) for approximately 3.5 hours. After the reaction, the mixture is neutralized with sodium carbonate, and excess alcohol is removed by distillation. The crude product is then bleached with hydrogen peroxide to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glucose moiety, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the glucose moiety to sorbitol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Sorbitol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
Applications De Recherche Scientifique
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for their mild and non-toxic nature.
Mécanisme D'action
The primary mechanism of action of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is their ability to reduce surface tension and enhance the solubility of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic alkyl chains aggregate in the center, and the hydrophilic glucose moieties face outward, interacting with water. This property makes them effective in cleaning and emulsifying applications.
Comparaison Avec Des Composés Similaires
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- D-Glucopyranose, oligomeric, C10-16-alkyl glycosides
- D-Glucopyranose, oligomeric, C12-16-alkyl glycosides
Comparison: D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective as surfactants. Compared to shorter-chain glycosides (C8-10), they offer better emulsifying properties and stability. Compared to longer-chain glycosides (C16), they are more soluble in water and less likely to form gels.
Propriétés
Numéro CAS |
157707-88-5 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




